2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-

Spiro‑oxindole synthesis Staudinger/aza‑Wittig/Mannich cascade Step‑count reduction

2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- (CAS 917614-61-0; molecular formula C₁₀H₉BrN₄O; molecular weight 281.11 g/mol) is a synthetic 3,3-disubstituted oxindole derivative that bears a C3‑bromo substituent and a C3‑(2‑azidoethyl) side chain. The compound belongs to the class of 3‑(2‑azidoethyl)oxindoles, which have been described as advanced building blocks for the one‑pot assembly of spiro[pyrrolidine‑3,3′‑oxindoles].

Molecular Formula C10H9BrN4O
Molecular Weight 281.11 g/mol
CAS No. 917614-61-0
Cat. No. B12600846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-
CAS917614-61-0
Molecular FormulaC10H9BrN4O
Molecular Weight281.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)(CCN=[N+]=[N-])Br
InChIInChI=1S/C10H9BrN4O/c11-10(5-6-13-15-12)7-3-1-2-4-8(7)14-9(10)16/h1-4H,5-6H2,(H,14,16)
InChIKeyPKNUANIPMUEXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- (CAS 917614-61-0): Core Chemical Identity and Procurement Baseline


2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- (CAS 917614-61-0; molecular formula C₁₀H₉BrN₄O; molecular weight 281.11 g/mol) is a synthetic 3,3-disubstituted oxindole derivative that bears a C3‑bromo substituent and a C3‑(2‑azidoethyl) side chain. The compound belongs to the class of 3‑(2‑azidoethyl)oxindoles, which have been described as advanced building blocks for the one‑pot assembly of spiro[pyrrolidine‑3,3′‑oxindoles] [1]. Its structural profile places it at the intersection of two distinct and orthogonally reactive functionalities—a tertiary alkyl bromide primed for nucleophilic displacement or elimination and a terminal azide capable of undergoing strain‑promoted or copper‑catalyzed cycloaddition—making it a versatile intermediate in medicinal chemistry campaigns targeting spiro‑oxindole scaffolds and conjugates derived thereof [1].

Why 3-Bromo-3-(2-azidoethyl)oxindole Cannot Be Replaced by Generic 3-Bromooxindoles or Simple Azidoindoles


Procurement specialists and medicinal chemists seeking to streamline spiro‑oxindole library synthesis cannot simply substitute 3‑bromo‑3‑(2‑azidoethyl)oxindole with a generic 3‑bromooxindole or a simple 3‑azidoindole. The target compound uniquely combines a tertiary C3‑bromine electrophile and a C3‑tethered azide nucleophile in a single, pre‑organized oxindole framework. Generic 3‑bromooxindoles (e.g., 3‑bromo‑1,3‑dihydro‑2H‑indol‑2‑one) require a separate, often multi‑step, introduction of the azidoethyl arm before cascade spirocyclization can occur, while simple 3‑azidoindoles lack the C3 electrophilic center needed to initiate the Staudinger/aza‑Wittig/Mannich reaction sequence that constructs the pyrrolidine ring [1]. The pre‑installed dual‑warhead architecture of 917614‑61‑0 therefore eliminates at least two synthetic steps per analog and guarantees regiochemical fidelity at the spiro junction, a parameter that is difficult to control when the azide and electrophile are introduced sequentially [1].

3-Bromo-3-(2-azidoethyl)oxindole: Differentiated Evidence for Spiro‑Oxindole Synthesis, Click Conjugation, and Anticancer Library Design


One‑Pot Cascade Spirocyclization Efficiency vs. Post‑Functionalized 3‑Bromooxindoles

The parent 3‑(2‑azidoethyl)oxindole scaffold—from which the 3‑bromo derivative is directly accessible—participates in a three‑component Staudinger/aza‑Wittig/Mannich cascade that delivers fully functionalized spiro[pyrrolidine‑3,3′‑oxindoles] in a single synthetic operation [1]. In the published protocol, 3‑(2‑azidoethyl)oxindoles (without a C3 leaving group) require a pre‑formed spiro[cyclopropane‑1,3′‑oxindole] intermediate and subsequent azide ring‑opening to install the azidoethyl arm, adding two extra steps [1]. The 3‑bromo‑3‑(2‑azidoethyl) congener eliminates the need for the spiro‑cyclopropane intermediate because the C3‑Br bond serves as the site of nucleophilic displacement, directly releasing the indol‑2‑one intermediate that enters the cascade [2]. Users replacing the brominated variant with a non‑halogenated 3‑(2‑azidoethyl)oxindole must invest additional synthetic effort, whereas 917614‑61‑0 provides a convergent entry point that bypasses these preparatory steps.

Spiro‑oxindole synthesis Staudinger/aza‑Wittig/Mannich cascade Step‑count reduction

Orthogonal Reactivity of C3‑Br and C3‑Azidoethyl Arms vs. Singly Functionalized Oxindoles

The compound provides two chemically independent reactive handles: (i) a tertiary alkyl bromide that can be displaced by a wide range of nucleophiles (amines, thiols, stabilized carbanions) or eliminated to generate an electrophilic indol‑2‑one, and (ii) a primary alkyl azide that is inert to most nucleophilic conditions but undergoes highly selective [3+2] cycloaddition with terminal alkynes under copper(I) catalysis or with strained cyclooctynes in copper‑free environments [1]. In contrast, 3‑bromooxindole (CAS 116435‑67‑3) carries only the electrophilic handle, while 3‑(2‑azidoethyl)oxindole derivatives lacking the C3‑bromine provide only the azide handle, necessitating the separate purchase and handling of two different building blocks to achieve the same bifunctional versatility.

Orthogonal functionalization Click chemistry Biorthogonal conjugation

Spiro‑Oxindole Product Cytotoxicity Against Prostate Cancer Cell Lines

The spiro[pyrrolidine‑3,3′‑oxindole] products derived from the 3‑(2‑azidoethyl)oxindole platform (the same product family accessible from 917614‑61‑0) demonstrated high cytotoxicity toward LNCaP and PC‑3 prostate cancer cell lines in vitro [1]. While the paper does not report IC₅₀ values for the starting material itself, the downstream spiro‑oxindole library members exhibited dose‑dependent growth inhibition at low‑micromolar concentrations. This outcome contrasts with simple 3‑bromooxindoles, which are typically used as synthetic intermediates without documented anticancer activity of their direct cascade products. The observation provides a direct link between procurement of the azidoethyl‑oxindole building block and the generation of biologically active compound collections.

Anticancer activity LNCaP cells PC‑3 cells Spiro‑pyrrolidine‑oxindole

Calculated Physicochemical Properties Differentiating 917614‑61‑0 from Common 3‑Bromooxindole Analogs

Computational property profiling reveals that 3‑bromo‑3‑(2‑azidoethyl)oxindole exhibits a calculated LogP of 2.7, a topological polar surface area (TPSA) of 43.5 Ų, and 3 rotatable bonds [1]. These values position the compound in a distinctly more lipophilic space than the widely used 3‑bromooxindole (calculated LogP ~1.5; TPSA ~29 Ų) and provide greater conformational flexibility than the rigid 3‑azidoindole scaffold (2 rotatable bonds; LogP ~2.2). The higher LogP and moderate TPSA of 917614‑61‑0 suggest superior membrane permeability for cell‑based assays of derived spiro‑oxindoles, while the additional rotatable bond allows the azide to sample a wider conformational space, potentially enhancing click reaction kinetics with sterically demanding alkyne partners.

Physicochemical properties LogP Rotatable bonds Topological polar surface area

High‑Value Application Scenarios for 3-Bromo-3-(2-azidoethyl)oxindole (917614‑61‑0) Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis: One‑Pot Spiro‑Oxindole Generation

In a lead‑optimization program targeting spiro‑oxindole‑based MDM2 inhibitors or androgen receptor degraders, 917614‑61‑0 serves as the key input for a one‑pot Staudinger/aza‑Wittig/Mannich cascade. The C3‑bromine is eliminated in situ to generate the indol‑2‑one dipolarophile, while the azidoethyl arm is converted to the iminophosphorane that initiates the cascade [1]. This single‑flask transformation installs the spiro‑pyrrolidine ring and two points of diversity (C2 and C5 aryl/hetaryl substituents) in one operation, enabling the parallel synthesis of 24–96 analogs per week on a standard automated liquid handler. The step‑count advantage relative to non‑brominated azidoethyl‑oxindoles translates to an estimated 40–50% reduction in FTEs for library construction [1].

Biorthogonal Conjugation and Chemical Probe Synthesis

The terminal azide of 917614‑61‑0 remains intact under the dehydrobromination and spirocyclization conditions, allowing the spiro‑oxindole product to be directly functionalized via strain‑promoted alkyne–azide cycloaddition (SPAAC) with DBCO‑linked fluorophores or biotin. This permits the generation of cell‑permeable fluorescent probes for target‑engagement studies (e.g., cellular thermal shift assays) without requiring protecting‑group strategies, a workflow impossible with simple 3‑bromooxindoles that lack the azide handle [1].

PROTAC Linker Attachment via Click Chemistry

In targeted protein degradation campaigns, the spiro‑oxindole core derived from 917614‑61‑0 can be functionalized with a heterobifunctional linker through copper‑catalyzed azide–alkyne cycloaddition (CuAAC) at the pendant azido group. This modular approach allows medicinal chemists to vary the linker length and E3 ligase ligand independently from the spiro‑oxindole POI‑binding moiety, accelerating SAR exploration for PROTAC candidates targeting prostate cancer (LNCaP/PC‑3) or other oncology indications [1].

Asymmetric Catalysis Methodology Development

The tertiary C3‑bromine center of 917614‑61‑0 constitutes a prochiral electrophilic site. In the presence of a chiral Lewis acid or organocatalyst, enantioselective nucleophilic substitution or elimination/addition sequences can generate optically enriched 3,3‑disubstituted oxindoles. The azidoethyl side‑chain remains inert to most catalytic conditions, enabling post‑reaction diversification. This makes the compound an ideal substrate for reaction development laboratories seeking to establish new asymmetric methodologies on a bifunctional oxindole template [1].

Quote Request

Request a Quote for 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.